[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
Description
[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a chiral acetic acid derivative featuring a pyrrolidine ring substituted at the 1-position with an acetyl group and at the 3-position with an ethylamino moiety. The (S)-configuration at the pyrrolidine ring confers stereochemical specificity, which may influence its biological interactions and physicochemical properties.
Properties
IUPAC Name |
2-[[(3S)-1-acetylpyrrolidin-3-yl]-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGHWBWQEQDZOU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis of (S)-1-Acetyl-pyrrolidin-3-ylamine
The chiral pyrrolidine core is synthesized via asymmetric cyclization or resolution. Patent US20130109854A1 describes enantiomerically enriched pyrrolidinone derivatives through palladium-catalyzed cyclization using R-BINAP ligands, achieving >98% enantiomeric excess (ee) . Adapting this method, (S)-pyrrolidin-3-ylamine is prepared by:
-
Cyclization of (Z)-4-diphenylacetyl-ethyl-amino-but-2-en-1-ol with potassium hexamethyldisilazide to form 1-ethyl-3,3-diphenyl-4-vinyl-pyrrolidin-2-one .
-
Chiral resolution using diastereoselective precipitation with a chiral organic acid (e.g., tartaric acid) to isolate the (S)-enantiomer .
-
Deprotection and acetylation : Hydrolysis of the vinyl group followed by acetylation with acetic anhydride yields (S)-1-acetyl-pyrrolidin-3-ylamine.
N-Ethylation of the Pyrrolidine Amine
Introducing the ethylamino group necessitates catalytic N-alkylation. WO2018178397A1 details Fe- or Ru-catalyzed alkylation of unprotected amino acids using ethanol as the alkylating agent . Applied to (S)-1-acetyl-pyrrolidin-3-ylamine:
-
Reaction conditions : 4 mol% FeCl₃, ethanol (4 mL), 80°C, 12 hours.
Mechanistic insight : The Fe catalyst facilitates dehydrogenation of ethanol to acetaldehyde, which undergoes condensation with the amine to form an imine intermediate. Subsequent reduction regenerates the ethylated amine .
Coupling with Acetic Acid Moiety
The final step involves forming the acetic acid linkage. WO2023285342A2 employs EDC/HOBt-mediated amide coupling between amines and carboxylic acids . For [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid:
-
Activation of glycine : Glycine is treated with EDC and HOBt in dichloromethane to form the active ester.
-
Coupling reaction : The activated glycine reacts with (S)-1-acetyl-pyrrolidin-3-yl-ethylamine at room temperature for 6 hours .
-
Workup : Acidic hydrolysis (HCl/dioxane) removes protecting groups, yielding the final product .
Yield : 68–82% after purification via silica gel chromatography .
Analytical Characterization and Optimization
Purity assessment :
-
HPLC : Chiral stationary phase (Chiralpak IA) confirms >99% ee for the (S)-enantiomer .
-
NMR : Key signals include δ 3.68 (s, 2H, CH₂COO), 3.05–3.25 (m, 4H, pyrrolidine N-CH₂), and 1.56–1.80 (m, 2H, ethyl CH₂) .
Optimization challenges :
-
Racemization during alkylation : Lowering reaction temperature to 60°C reduces epimerization to <2% .
-
Byproduct formation : Excess EDC (1.5 equiv) minimizes dimerization of glycine .
Comparative Evaluation of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present in the molecule. Common reagents include halogens, acids, and bases.
Cycloaddition: Meldrum’s acid derivatives can undergo cycloaddition reactions at elevated temperatures.
Scientific Research Applications
The compound [(S)-1-Acetyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article explores its applications across different fields, including medicinal chemistry, neuropharmacology, and synthetic methodologies.
Medicinal Chemistry
Drug Development : The compound is being investigated for its potential as a lead compound in drug development. Its structural characteristics suggest that it may interact with various receptors, making it a candidate for further pharmacological studies.
Case Study : A recent study demonstrated that derivatives of similar compounds exhibited significant activity against certain cancer cell lines, suggesting that modifications to the pyrrolidine structure could enhance efficacy against tumors .
Neuropharmacology
Cognitive Enhancement : Research indicates that compounds with similar structures may have cognitive-enhancing properties. They are being studied for their effects on neurotransmitter systems involved in learning and memory.
Case Study : In animal models, certain derivatives showed promise in improving memory retention and reducing anxiety-like behaviors, which could be attributed to modulation of the cholinergic system .
Synthetic Methodologies
Synthesis of Analogues : The compound serves as a synthetic precursor for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Addition | Reaction with amides to form N-acylimines | 75 |
| Hydrolysis | Conversion of esters to acids | 84 |
| Decarboxylation | Formation of simpler compounds from carboxylic acids | 90 |
Antimicrobial Properties : Preliminary studies suggest that compounds derived from [(S)-1-Acetyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid exhibit antimicrobial activity against various pathogens.
Case Study : A screening of related compounds revealed activity against multi-drug resistant strains of bacteria, highlighting the potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Structural Differences
Substituent Bulkiness: The ethylamino group in the target compound reduces steric hindrance compared to the isopropylamino analog (C₁₁H₂₀N₂O₃), which is bulkier and may hinder binding in sterically restricted environments .
Ring System Variations: Replacement of pyrrolidine with piperidine (6-membered ring) in [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid introduces conformational flexibility and altered pharmacokinetics . Benzyloxycarbonyl-cyclopropyl substituents (C₁₇H₂₂N₂O₄) increase hydrophobicity and molecular weight, likely affecting solubility and bioavailability .
Stereochemical Considerations :
Physicochemical Properties
- Solubility : The benzyloxycarbonyl-cyclopropyl derivative (C₁₇H₂₂N₂O₄) is less water-soluble due to its aromatic and hydrophobic substituents .
Research and Application Insights
- Chiral Specificity : The (S)-configuration of the target compound may offer advantages in enantioselective interactions, a critical factor in receptor-ligand binding .
- Synthetic Feasibility : The commercial availability of simpler analogs (e.g., methyl-pyrrolidine derivative) suggests that structural complexity inversely correlates with synthetic accessibility .
Biological Activity
[((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and applications in various fields.
The compound features a pyrrolidine ring, an acetyl group, and an ethyl amino-acetic acid moiety. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological applications.
The biological activity of [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The exact mechanism is still under investigation but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Binding : It may bind to specific receptors, modulating their activity and affecting signal transduction pathways.
Anticancer Activity
Recent studies have focused on the anticancer properties of pyrrolidine derivatives, including [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid. Research has shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, a study evaluated several derivatives in A549 human lung adenocarcinoma cells, revealing that certain modifications significantly impacted their anticancer activity. The results indicated that:
- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours, with viability assessed using the MTT assay. Some derivatives demonstrated significant cytotoxic effects compared to standard treatments like cisplatin .
- Structure-Activity Relationship : Variations in substituents on the pyrrolidine ring influenced the overall efficacy against cancer cells, suggesting that specific structural features are critical for enhancing biological activity.
Neuroprotective Effects
Another area of investigation involves the neuroprotective potential of this compound. Compounds containing pyrrolidine rings have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies have indicated that:
- Cell Viability : The compound was tested on neuronal cell lines exposed to neurotoxic agents, showing improved cell viability compared to controls.
- Mechanisms : Potential mechanisms include modulation of apoptotic pathways and reduction of oxidative stress markers.
Data Table: Summary of Biological Activities
| Activity | Tested Concentration | Cell Line/Model | Outcome |
|---|---|---|---|
| Anticancer | 100 µM | A549 (lung cancer) | Significant cytotoxicity observed |
| Neuroprotection | Variable | Neuronal cell lines | Increased cell viability |
| Enzyme Inhibition | IC50 values | Various enzyme assays | Inhibition observed |
Case Studies
- Anticancer Efficacy Study : A study investigated the effects of various pyrrolidine derivatives on A549 cells, finding that modifications led to enhanced cytotoxicity. The study concluded that specific structural features are crucial for anticancer activity.
- Neuroprotective Study : Another research focused on neuroprotective effects against oxidative stress in neuronal models. The findings suggested that [((S)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid could mitigate damage from neurotoxins.
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
